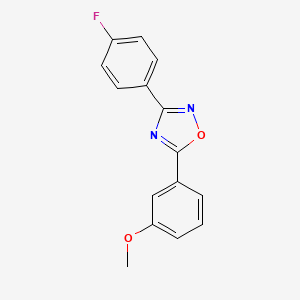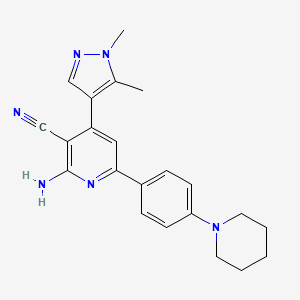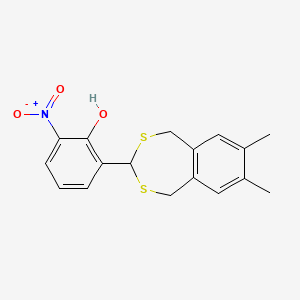![molecular formula C21H23NO4 B5309972 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine, also known as MDPPP, is a synthetic compound that belongs to the cathinone class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential applications in the field of neuroscience. MDPPP is a derivative of pyrrolidine and is structurally similar to other cathinone compounds, such as methylone and MDPV.
作用機序
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the psychoactive effects of the drug, including feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to increase locomotor activity and induce hyperthermia, as well as increase levels of extracellular dopamine in the striatum. It has also been shown to increase levels of norepinephrine and serotonin in the brain, although to a lesser extent than dopamine.
実験室実験の利点と制限
One advantage of using 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine is its potential for abuse and addiction, which can make it difficult to obtain and use in a controlled manner.
将来の方向性
There are a number of future directions for research on 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine, including:
1. Further studies on the biochemical and physiological effects of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in various animal models.
2. Studies on the potential therapeutic applications of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in the treatment of various neurological and psychiatric disorders.
3. Development of new synthetic methods for the production of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine and other cathinone compounds.
4. Studies on the potential long-term effects of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine use on the brain and other organs.
5. Development of new methods for the detection and quantification of 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in biological samples.
Conclusion:
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine is a synthetic compound that has gained popularity in the research community due to its potential applications in the field of neuroscience. It acts as a dopamine reuptake inhibitor and has been shown to have a number of biochemical and physiological effects in various animal models. While there are potential advantages to using 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine in lab experiments, it is important to consider its potential for abuse and addiction. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)-2-nitropropene with 3-(1,3-benzodioxol-5-yl)propanal in the presence of a reducing agent. The resulting product is then treated with pyrrolidine to yield 1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine. Other methods of synthesis involve the use of different precursors and reagents, but the overall process remains similar.
科学的研究の応用
1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-18-7-3-2-6-16(18)17(13-21(23)22-10-4-5-11-22)15-8-9-19-20(12-15)26-14-25-19/h2-3,6-9,12,17H,4-5,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGHNVIUXMRJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)N2CCCC2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5309900.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)

![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)


![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)